N-(5,7-diphenyl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-4-methylbenzenesulfonamide
Overview
Description
N-(5,7-diphenyl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-4-methylbenzenesulfonamide is a complex organic compound that belongs to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes a triazolo[1,5-a]pyrimidine core substituted with phenyl groups and a benzenesulfonamide moiety
Mechanism of Action
Target of Action
Compounds with similar structures have been reported to exhibit anti-cancer properties , suggesting potential targets could be proteins or enzymes involved in cell proliferation and survival.
Mode of Action
It’s worth noting that similar compounds have been reported to incite the mitochondrial apoptotic pathway by up-regulating bax and down-regulating bcl2, eventually leading to the activation of caspase 3 in ht-29 cells and initiation of cell death via the mitochondrial apoptotic pathway .
Pharmacokinetics
In silico pharmacokinetic studies have been summarized for similar compounds . These studies typically involve predicting properties like water solubility, permeability, and metabolic stability, which are crucial for determining a compound’s bioavailability.
Result of Action
Similar compounds have been reported to induce apoptosis in cancer cells , suggesting that this compound might have similar effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5,7-diphenyl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-4-methylbenzenesulfonamide typically involves the following steps:
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Formation of the Triazolopyrimidine Core: : The triazolopyrimidine core can be synthesized through a cyclization reaction involving 3-amino-1,2,4-triazole and appropriate aldehydes or ketones. This reaction is usually carried out in the presence of a catalyst such as acetic acid or sulfuric acid under reflux conditions .
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Substitution with Phenyl Groups: : The phenyl groups are introduced through a Friedel-Crafts acylation reaction using benzoyl chloride and a Lewis acid catalyst like aluminum chloride. This step is performed under anhydrous conditions to prevent hydrolysis .
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Introduction of the Benzenesulfonamide Moiety: : The final step involves the reaction of the triazolopyrimidine intermediate with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. This reaction is typically carried out at room temperature to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(5,7-diphenyl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-4-methylbenzenesulfonamide can undergo various chemical reactions, including:
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Oxidation: : The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction typically targets the phenyl groups or the triazolopyrimidine core .
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Reduction: : Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions may reduce the sulfonamide group or other reducible functionalities .
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Substitution: : The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide moiety. Common reagents for these reactions include alkyl halides and nucleophiles such as amines or thiols .
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid, reflux conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Alkyl halides, amines, thiols, base (e.g., triethylamine), room temperature.
Major Products Formed
Oxidation: Oxidized derivatives of the phenyl groups or triazolopyrimidine core.
Reduction: Reduced forms of the sulfonamide group or other reducible functionalities.
Substitution: Substituted derivatives at the sulfonamide moiety.
Scientific Research Applications
N-(5,7-diphenyl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-4-methylbenzenesulfonamide has a wide range of scientific research applications:
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Medicinal Chemistry: : The compound has shown potential as a CDK2 inhibitor, making it a promising candidate for cancer treatment. It exhibits cytotoxic activities against various cancer cell lines, including MCF-7, HCT-116, and HepG-2 .
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Materials Science: : Due to its unique structure, the compound can be used in the development of advanced materials with specific electronic or optical properties .
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Biological Research: : The compound’s ability to interact with specific molecular targets makes it useful in studying biological pathways and mechanisms .
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Industrial Applications: : The compound can be utilized in the synthesis of other complex molecules or as a building block in the production of pharmaceuticals and agrochemicals .
Comparison with Similar Compounds
N-(5,7-diphenyl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-4-methylbenzenesulfonamide can be compared with other similar compounds, such as:
Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds also exhibit CDK2 inhibitory activity and have similar structural features.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine Derivatives: These compounds share the triazolopyrimidine core and have shown promising biological activities.
Thiadiazole Derivatives: These compounds have different core structures but exhibit similar biological activities, such as antimicrobial and anticancer properties.
Properties
IUPAC Name |
N-(5,7-diphenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-4-methylbenzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N5O2S/c1-17-12-14-20(15-13-17)32(30,31)28-23-26-24-25-21(18-8-4-2-5-9-18)16-22(29(24)27-23)19-10-6-3-7-11-19/h2-16,22H,1H3,(H2,25,26,27,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPCLLDZYBDMZBB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=NN3C(C=C(NC3=N2)C4=CC=CC=C4)C5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N5O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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